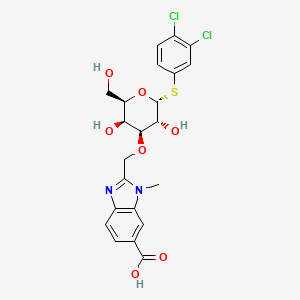

Galectin-8N-IN-1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22Cl2N2O7S |

|---|---|

Molecular Weight |

529.4 g/mol |

IUPAC Name |

2-[[(2R,3R,4S,5S,6R)-2-(3,4-dichlorophenyl)sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-3-methylbenzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C22H22Cl2N2O7S/c1-26-15-6-10(21(30)31)2-5-14(15)25-17(26)9-32-20-18(28)16(8-27)33-22(19(20)29)34-11-3-4-12(23)13(24)7-11/h2-7,16,18-20,22,27-29H,8-9H2,1H3,(H,30,31)/t16-,18+,19-,20+,22-/m1/s1 |

InChI Key |

FKJDXCHMRVVEIN-DIINWTLSSA-N |

Isomeric SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)N=C1CO[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)O)N=C1COC3C(C(OC(C3O)SC4=CC(=C(C=C4)Cl)Cl)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Galectin-8N-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Galectin-8N-IN-1, a potent and selective inhibitor of the N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Galectin-8N). This document details the molecular interactions, effects on signaling pathways, and relevant experimental methodologies for studying this inhibitor.

Introduction to Galectin-8

Galectin-8 is a tandem-repeat galectin, characterized by two distinct CRDs, the N-terminal domain (Gal-8N) and the C-terminal domain (Gal-8C), connected by a linker peptide.[1][2][3] It is involved in a multitude of biological processes, including cell adhesion, cell growth, immune responses, inflammation, angiogenesis, and cancer metastasis.[1][4] The two CRDs exhibit different binding specificities; Gal-8N shows a strong preference for α(2-3)-sialylated oligosaccharides, while Gal-8C has a higher affinity for non-sialylated glycans.[3] This differential binding allows Galectin-8 to mediate diverse cellular functions both extracellularly, by cross-linking cell surface glycoproteins, and intracellularly, where it can act as a danger receptor in response to pathogen invasion.[5]

This compound: A Selective Inhibitor

This compound is a potent and selective inhibitor that specifically targets the N-terminal domain of Galectin-8.[6] By selectively blocking the Gal-8N domain, this inhibitor provides a valuable tool for dissecting the specific roles of this domain in the broader context of Galectin-8 function.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of glycan binding to the Galectin-8N domain. The N-terminal CRD of Galectin-8 possesses a unique binding pocket that accommodates sialylated and sulfated glycans with high affinity.[7] Key amino acid residues, including Arg45, Gln47, and Arg59, are crucial for this specific recognition.[7][8] this compound is designed to occupy this binding site, thereby preventing the interaction of Galectin-8N with its natural carbohydrate ligands on glycoproteins and glycolipids.

This inhibition of ligand binding at the Gal-8N domain is expected to disrupt the downstream signaling pathways modulated by Galectin-8. Extracellularly, Galectin-8 mediates cell signaling by clustering cell surface receptors, which can include integrins, CD44, and others.[5][9] Intracellularly, Galectin-8 is involved in autophagy and the regulation of signaling hubs like mTOR.[5]

Impact on Cellular Signaling Pathways

By inhibiting the Gal-8N domain, this compound is predicted to modulate several key signaling cascades:

-

PI3K/Akt Pathway: Galectin-8 has been shown to enhance the phosphorylation of Blnk, Btk, and Akt, components of the PI3K signaling pathway, which is crucial for B cell activation.[10] Inhibition by this compound would likely attenuate this signaling.

-

MAPK/ERK and JNK Pathways: Ligation of cell surface receptors by Galectin-8 can trigger the FAK, ERK, and JNK signaling pathways, leading to the activation of NF-κB and subsequent expression of cytokines.[9] this compound would be expected to dampen these pro-inflammatory responses.

-

mTOR Signaling: Intracellularly, Galectin-8 can inactivate mTOR in response to lysosomal damage.[5] The role of the N-terminal domain in this process is an area for further investigation with inhibitors like this compound.

Below is a diagram illustrating the proposed mechanism of action of this compound in the context of extracellular Galectin-8 signaling.

Caption: Proposed mechanism of this compound action.

Quantitative Data for Galectin-8N Inhibitors

The development of selective inhibitors for Galectin-8N has been an active area of research. The binding affinities of several inhibitors, including this compound, have been characterized and are summarized in the table below.

| Compound | Kd (μM) | Selectivity | Method |

| This compound | 1.8 | Selective for Galectin-8N | Not specified |

| 4-(p-bromophenyl)phthalazinone-galactal | 34 | No binding to Gal-8C, -1, -3, -4N, -7, -9C, or -9N; >40-fold selective over Gal-4C | Not specified |

| d-galactal-benzimidazole hybrid | 48 | 15-fold selective over Galectin-3 | Not specified |

| Lactose | 91 | No selectivity among galectins | Not specified |

| Thiodigalactoside (TDG) | 61 | No selectivity among galectins | Not specified |

Data sourced from multiple studies.[4][6][11]

Experimental Protocols

The study of Galectin-8N inhibitors involves a range of biochemical and cell-based assays. Below are outlines of key experimental protocols.

6.1. Binding Affinity Determination: Competitive Fluorescence Polarization Assay

This assay is commonly used to determine the binding affinity (Kd) of inhibitors.

-

Probe Preparation: A fluorescently labeled glycan probe with known affinity for Galectin-8N is synthesized.

-

Assay Setup: A constant concentration of Galectin-8N and the fluorescent probe are incubated in a microplate.

-

Inhibitor Titration: Serial dilutions of the test inhibitor (e.g., this compound) are added to the wells.

-

Measurement: The fluorescence polarization of the solution is measured. As the inhibitor displaces the fluorescent probe from Galectin-8N, the polarization value decreases.

-

Data Analysis: The IC50 value is determined from the dose-response curve and converted to a Ki or Kd value.

Caption: Workflow for a competitive fluorescence polarization assay.

6.2. Cellular Signaling Analysis: Flow Cytometry for Phospho-Protein Detection

This method is used to assess the effect of inhibitors on intracellular signaling pathways.

-

Cell Culture and Treatment: A relevant cell line is cultured and then treated with Galectin-8 in the presence or absence of this compound for various time points.

-

Cell Fixation and Permeabilization: Cells are fixed to preserve the phospho-protein state and then permeabilized to allow antibody entry.

-

Antibody Staining: Cells are incubated with fluorescently labeled antibodies specific for the phosphorylated forms of target signaling proteins (e.g., phospho-Akt, phospho-ERK).

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Interpretation: An increase or decrease in the mean fluorescence intensity indicates a change in the phosphorylation status of the target protein, revealing the impact of the inhibitor on the signaling pathway.

6.3. Structural Analysis: X-ray Crystallography

To understand the precise binding mode of an inhibitor, co-crystallization with Galectin-8N is performed.

-

Protein Expression and Purification: Recombinant human Galectin-8N is expressed and purified.

-

Co-crystallization: The purified Galectin-8N is mixed with the inhibitor and set up for crystallization trials under various conditions.

-

X-ray Diffraction: Suitable crystals are exposed to a high-intensity X-ray beam.

-

Structure Determination: The diffraction data is used to solve the three-dimensional structure of the Galectin-8N-inhibitor complex.

-

Analysis: The structure reveals the specific molecular interactions between the inhibitor and the amino acid residues in the Galectin-8N binding pocket.

Conclusion

This compound represents a valuable chemical tool for the specific inhibition of the N-terminal domain of Galectin-8. Its mechanism of action, centered on the competitive blockade of glycan binding, allows for the targeted investigation of Gal-8N's role in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate functions of Galectin-8 and to explore the therapeutic potential of its selective inhibition.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. academic.oup.com [academic.oup.com]

- 3. portlandpress.com [portlandpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Galectin-8 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Galectin-8 Favors the Presentation of Surface-Tethered Antigens by Stabilizing the B Cell Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galectin-8N-Selective 4-Halophenylphthalazinone-Galactals Double π-Stack in a Unique Pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Galectin-8N-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and characterization of Galectin-8N-IN-1, a selective inhibitor of the N-terminal carbohydrate recognition domain (CRD) of Galectin-8 (Galectin-8N). Galectin-8 is a tandem-repeat galectin implicated in various pathological processes, including tumor progression, metastasis, and inflammation. The selective inhibition of its N-terminal domain presents a promising therapeutic strategy. This document provides a comprehensive overview of the inhibitor's binding affinity, selectivity, and functional effects, along with detailed experimental protocols for its synthesis and evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to Galectin-8

Galectin-8 is a β-galactoside-binding lectin characterized by the presence of two distinct carbohydrate recognition domains (CRDs), an N-terminal CRD (Galectin-8N) and a C-terminal CRD (Galectin-8C), connected by a linker peptide.[1] These domains exhibit different binding specificities, allowing Galectin-8 to cross-link various cell surface glycoproteins and glycolipids, thereby modulating a range of cellular processes.

Extracellularly, Galectin-8 has been shown to influence cell adhesion, migration, and signaling.[2] Intracellularly, it acts as a danger receptor, recognizing glycans on damaged endosomes and lysosomes and initiating autophagy to eliminate pathogens.[3] Dysregulation of Galectin-8 has been linked to several diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[1]

Discovery of this compound

This compound is a novel, potent, and selective inhibitor of the N-terminal domain of Galectin-8. It was identified through a structure-guided design approach aimed at developing selective ligands for Galectin-8N over other galectins, including the C-terminal domain of Galectin-8.[1][4] The design strategy focused on a d-galactal scaffold substituted with a benzimidazole moiety at the C-3 position.[1] This design was hypothesized to enhance binding affinity and selectivity by engaging in specific interactions with amino acid residues unique to the Galectin-8N binding pocket.[1]

Quantitative Data Summary

The binding affinity and selectivity of this compound were determined using a competitive fluorescence polarization assay. The dissociation constant (Kd) for Galectin-8N was found to be 48 μM.[1] The inhibitor demonstrated significant selectivity for Galectin-8N over other galectins, as summarized in the tables below.

Table 1: Binding Affinity of this compound for Galectin-8N [1]

| Compound | Target | Kd (μM) |

| This compound | Galectin-8N | 48 |

Table 2: Selectivity Profile of this compound [1]

| Galectin | Selectivity Fold (vs. Galectin-8N) |

| Galectin-3 | >15 |

| Other mammalian galectins | High |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a d-galactal-benzimidazole hybrid, involves the alkylation of d-galactal with a benzimidazolylmethyl chloride derivative at the O3 position.[1][3]

Materials:

-

d-galactal

-

Benzimidazolylmethyl chloride derivatives

-

Appropriate solvents and reagents for organic synthesis

Procedure:

-

Synthesize the required benzimidazolylmethyl chloride intermediates as previously described in the literature.[3]

-

Perform the alkylation of d-galactal with the synthesized benzimidazolylmethyl chlorides.[1]

-

Purify the resulting d-galactal derivatives using standard chromatographic techniques.

-

Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Competitive Fluorescence Polarization Assay

This assay is used to determine the binding affinities of inhibitors for galectins.[1][5]

Materials:

-

Recombinant human galectins

-

Fluorescently labeled probe (e.g., fluorescein-labeled lactose)

-

This compound and other test compounds

-

Phosphate-buffered saline (PBS)

-

384-well black microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the fluorescent probe in PBS.

-

Prepare serial dilutions of the test inhibitor (this compound).

-

In a 384-well plate, add a fixed concentration of the galectin and the fluorescent probe to each well.

-

Add the serially diluted inhibitor to the wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor.

-

Calculate the Kd or IC50 value by fitting the data to a suitable binding model.

X-ray Crystallography of Galectin-8N in Complex with Inhibitor

This technique is used to determine the three-dimensional structure of the inhibitor bound to the protein, providing insights into the binding mode.[1][6]

Materials:

-

Purified recombinant Galectin-8N

-

This compound

-

Crystallization screening solutions

-

Cryoprotectant

-

X-ray diffraction equipment

Procedure:

-

Co-crystallize Galectin-8N with the inhibitor by mixing the purified protein with the compound and screening various crystallization conditions. A common method is to first co-crystallize with lactose and then soak the crystals with the ligand of interest.[1]

-

Once suitable crystals are obtained, they are cryo-cooled in a cryoprotectant solution.

-

Collect X-ray diffraction data from the crystal using a synchrotron or in-house X-ray source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model of the protein-inhibitor complex against the experimental data.

Cell Viability (MTS) Assay

This assay is used to assess the cytotoxicity of the inhibitor.[1][7][8][9]

Materials:

-

Cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

MTS reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]

-

The MTS tetrazolium compound is reduced by viable cells to a colored formazan product.[10]

-

Measure the absorbance of the formazan product at 490 nm using a plate reader.[9]

-

Cell viability is proportional to the absorbance.

IL-6 and IL-8 Secretion Assay

This assay measures the effect of the inhibitor on the secretion of pro-inflammatory cytokines.[1][11]

Materials:

-

Cell line (e.g., MDA-MB-231)

-

Cell culture medium

-

This compound

-

Stimulating agent (e.g., IL-1β)

-

ELISA kits for IL-6 and IL-8

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with this compound for a specified pre-incubation time.

-

Stimulate the cells with a pro-inflammatory agent to induce cytokine secretion.

-

After the stimulation period, collect the cell culture supernatant.

-

Quantify the concentration of IL-6 and IL-8 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Galectin-8 Signaling Pathways

Extracellular Galectin-8 can bind to cell surface receptors such as integrins, leading to the activation of downstream signaling pathways, including the FAK, ERK, Akt, and JNK pathways.[2] These pathways can converge on the activation of the NF-κB transcription factor, which promotes the expression of pro-inflammatory cytokines and other genes involved in cell survival and proliferation.[2][12]

Caption: Extracellular Galectin-8 signaling cascade.

Experimental Workflow for Inhibitor Evaluation

The evaluation of this compound follows a logical progression from initial binding studies to cellular functional assays.

Caption: Workflow for evaluating Galectin-8N inhibitors.

Conclusion

This compound represents a significant advancement in the development of selective inhibitors for the N-terminal domain of Galectin-8. Its characterization through a combination of biophysical, structural, and cell-based assays provides a solid foundation for its use as a chemical probe to further elucidate the biological roles of Galectin-8N. Moreover, the detailed methodologies presented in this guide offer a valuable resource for researchers in the field of glycobiology and drug discovery. The favorable selectivity profile of this compound makes it a promising lead compound for the development of novel therapeutics targeting Galectin-8-mediated pathologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of D-Galactal-Based Benzimidazole and Benzoxazole Derivatives as Inhibitors of Galectin-8 N-Terminal Domain | LUP Student Papers [lup.lub.lu.se]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. rcsb.org [rcsb.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. broadpharm.com [broadpharm.com]

- 10. cohesionbio.com [cohesionbio.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Galectin-8N-IN-1: A Selective Inhibitor of the Galectin-8 N-Terminal Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galectin-8, a tandem-repeat galectin, is a key player in a multitude of cellular processes, including cell adhesion, signaling, and immune responses. Its two distinct carbohydrate recognition domains (CRDs), the N-terminal (Gal-8N) and C-terminal (Gal-8C) domains, exhibit different binding specificities, allowing for the modulation of diverse biological pathways. The Gal-8N domain, in particular, shows a preference for sialylated and sulfated glycans and has emerged as a promising target for therapeutic intervention in oncology and inflammatory diseases. This technical guide provides an in-depth overview of Galectin-8N-IN-1, a potent and selective inhibitor of the Galectin-8 N-terminal domain, and other exemplary selective inhibitors. We will delve into their biochemical characterization, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Core Concepts: Galectin-8 Structure and Function

Galectin-8 is composed of two CRDs connected by a linker peptide. The N-terminal CRD (Gal-8N) and the C-terminal CRD (Gal-8C) function independently in solution.[1] Gal-8N preferentially binds to α2,3-sialylated glycans, while Gal-8C has a higher affinity for non-sialylated poly-N-acetyllactosamine chains. This differential binding allows Galectin-8 to mediate a variety of cellular functions. Extracellularly, it can crosslink glycoproteins on the cell surface, such as integrins, to initiate downstream signaling cascades that regulate cell adhesion and cytokine production.[2] Intracellularly, Galectin-8 acts as a danger sensor, recognizing glycans on damaged endosomes and lysosomes and initiating autophagy to eliminate intracellular pathogens.[3][4]

This compound and Other Selective Inhibitors: Quantitative Data

This compound (also referred to as compound 19a) has been identified as a potent and selective inhibitor of the Galectin-8 N-terminal domain, with a reported dissociation constant (Kd) of 1.8 µM.[5]

For a practical understanding of selectivity, we present data for a well-characterized 4-(p-bromophenyl)phthalazinone derivative, another selective inhibitor of Galectin-8N.

Table 1: Binding Affinity and Selectivity of a 4-(p-bromophenyl)phthalazinone Derivative for Galectin-8N [6]

| Galectin Target | Dissociation Constant (Kd) in µM | Selectivity over Galectin-8N |

| Galectin-8N | 34 | - |

| Galectin-8C | No binding detected | > 44-fold |

| Galectin-1 | No binding detected | > 44-fold |

| Galectin-3 | No binding detected | > 44-fold |

| Galectin-4N | No binding detected | > 44-fold |

| Galectin-4C | > 1500 | > 44-fold |

| Galectin-7 | No binding detected | > 44-fold |

| Galectin-9N | No binding detected | > 44-fold |

| Galectin-9C | No binding detected | > 44-fold |

Experimental Protocols

The characterization of selective Galectin-8N inhibitors involves a range of biophysical and cellular assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization/Anisotropy Assay for Binding Affinity

This solution-based assay measures the change in the rotational speed of a fluorescently labeled carbohydrate probe upon binding to a galectin.

Protocol:

-

Probe Preparation: A suitable carbohydrate ligand for Galectin-8N (e.g., a sialylated oligosaccharide) is chemically conjugated with a fluorophore like fluorescein.

-

Assay Setup: A fixed concentration of the fluorescent probe is incubated with increasing concentrations of the Galectin-8N protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.

-

Measurement: The fluorescence polarization or anisotropy is measured using a plate reader equipped with polarizing filters. The instrument excites the sample with plane-polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.

-

Data Analysis: The change in polarization is plotted against the protein concentration, and the data is fitted to a one-site binding model to determine the dissociation constant (Kd).

-

Competition Assay: To determine the affinity of an unlabeled inhibitor (like this compound), a competition experiment is performed. A fixed concentration of Galectin-8N and the fluorescent probe (at a concentration that gives a significant polarization signal) are incubated with increasing concentrations of the inhibitor. The decrease in polarization, as the inhibitor displaces the probe, is measured and used to calculate the inhibitor's affinity (Ki).

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique that measures the binding of an analyte (e.g., Galectin-8N) to a ligand (e.g., an inhibitor or a carbohydrate) immobilized on a sensor chip in real-time.

Protocol:

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and the ligand (e.g., an aminated version of the inhibitor) is covalently immobilized on the surface. A reference flow cell is prepared with no ligand or an irrelevant molecule to subtract non-specific binding.

-

Binding Measurement: A series of concentrations of the Galectin-8N protein (analyte) are injected over the sensor and reference surfaces at a constant flow rate. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is recorded as a sensorgram.

-

Regeneration: After each analyte injection, the sensor surface is regenerated by injecting a solution (e.g., a low pH buffer or a high salt solution) that disrupts the interaction without denaturing the immobilized ligand.

-

Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol:

-

Sample Preparation: The Galectin-8N protein is placed in the sample cell of the calorimeter, and the inhibitor (e.g., this compound) is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the inhibitor solution are made into the protein solution while the temperature is kept constant. The heat change after each injection is measured.

-

Data Acquisition: The heat released or absorbed per injection is plotted against the molar ratio of inhibitor to protein.

-

Data Analysis: The resulting titration curve is fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Signaling Pathways and Experimental Workflows

Galectin-8-Mediated Integrin Signaling

Extracellular Galectin-8 can cluster integrins on the cell surface, leading to the activation of downstream signaling pathways that regulate cell adhesion, migration, and inflammation.

Caption: Galectin-8 integrin signaling pathway.

Galectin-8 in Antibacterial Autophagy

Intracellular Galectin-8 acts as a sensor for endosomal or lysosomal damage caused by invading pathogens. Upon recognizing exposed glycans, it recruits autophagy adaptors to initiate the formation of an autophagosome, leading to the degradation of the pathogen.

Caption: Galectin-8 mediated antibacterial autophagy.

Experimental Workflow for Selective Inhibitor Discovery

The discovery and development of selective Galectin-8N inhibitors follow a structured workflow.

References

- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Galectin Binding by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galectin-8 targets damaged vesicles for autophagy to defend cells against bacterial invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. glpbio.com [glpbio.com]

- 6. Galectin-8N-Selective 4-Halophenylphthalazinone-Galactals Double π-Stack in a Unique Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Role of Galectin-8 in immune response and inflammation

An In-depth Technical Guide on the Role of Galectin-8 in Immune Response and Inflammation

Introduction

Galectin-8 (Gal-8), a tandem-repeat galectin encoded by the LGALS8 gene, is a versatile β-galactoside-binding protein that plays a pivotal, yet complex, role in regulating the immune system.[1][2][3] Unlike many immune mediators with a singular pro- or anti-inflammatory function, Gal-8 exhibits a dual capacity, acting as both an instigator of inflammatory responses and a suppressor of exacerbated immunity.[1][3] Its function is highly context-dependent, varying with the target cell type, its activation state, and the surrounding microenvironment.[4][5] Gal-8 operates both extracellularly, by binding to cell surface glycoconjugates to modulate signaling, and intracellularly, where it acts as a critical sensor for danger signals such as pathogen invasion and vesicular damage.[2][6][7] This guide provides a comprehensive overview of the multifaceted roles of Galectin-8 in innate and adaptive immunity, its involvement in inflammatory pathologies, and the experimental methodologies used to elucidate its functions, tailored for researchers and drug development professionals.

I. Role of Galectin-8 in Innate Immunity

The innate immune system forms the first line of defense against pathogens, and Gal-8 is a key player in orchestrating this initial response. It functions as a pattern recognition receptor and modulates the activity of crucial innate immune cells like neutrophils, macrophages, and dendritic cells.

Intracellular Danger Sensing and Autophagy

A critical function of Gal-8 is its role as a cytosolic "danger" receptor that monitors the integrity of endosomes and lysosomes.[7][8] Upon damage to these vesicles by invading pathogens like Salmonella, Listeria, or Mycobacterium tuberculosis, the luminal glycans become exposed to the cytosol.[6][7][9] Gal-8 recognizes and binds to these exposed host glycans, initiating a host defense mechanism known as xenophagy, a specialized form of autophagy that targets intracellular microbes for degradation.[7][8][10]

Upon binding to the damaged vacuole, Gal-8 recruits autophagy adapter proteins, such as NDP52 (CALCOCO2) and TAX1BP1, to the site.[7][11][12][13] This recruitment is essential for bridging the pathogen-containing vesicle with the nascent autophagosome, leading to the engulfment of the compromised compartment and its subsequent fusion with lysosomes for destruction.[12][14] This pathway is a fundamental quality control mechanism that defends the cytosol against bacterial invasion.[7][11]

Modulation of Neutrophil Function

Neutrophils are critical effector cells in acute inflammation, and Gal-8 directly influences their function. It has been shown to induce firm but reversible adhesion of human neutrophils to surfaces in a manner dependent on its carbohydrate-binding activity.[15][16] This interaction is mediated, at least in part, through binding to integrin αM (a component of Mac-1/CR3).[15] Furthermore, Gal-8 stimulates superoxide production by neutrophils, a key mechanism for microbial killing, to a degree comparable to the potent chemoattractant fMLP.[15] Studies using mutant forms of Gal-8 have revealed that the C-terminal carbohydrate recognition domain (CRD) is primarily responsible for stimulating both adhesion and superoxide production.[15]

Activation of Antigen-Presenting Cells (APCs)

Gal-8 plays a role in activating APCs such as dendritic cells (DCs) and macrophages. Treatment of bone marrow-derived DCs with Gal-8 leads to their maturation, characterized by the upregulation of costimulatory molecules and the secretion of a wide array of pro-inflammatory cytokines and chemokines.[4][5] By enhancing the activation of APCs, Gal-8 facilitates the subsequent priming of the adaptive immune response.[17]

II. Role of Galectin-8 in Adaptive Immunity

Gal-8 exerts a profound and dualistic influence on the adaptive immune system, capable of both enhancing T and B cell responses to initiate immunity and suppressing them to maintain homeostasis and prevent autoimmunity.[1][3]

T Lymphocyte Regulation

Gal-8's effect on T cells is a primary example of its contextual duality.

-

Costimulation and Proliferation (Pro-inflammatory): In the context of a primary immune response, Gal-8 acts as an immunostimulatory molecule.[3][17] It provides a costimulatory signal to naive CD4+ T cells, synergizing with T cell receptor (TCR) signals to promote robust proliferation.[18] This activity is accompanied by the increased expression of cytokines such as IL-2, IFN-γ, and IL-4.[4][18] One mechanism underlying this effect is the ability of Gal-8 to enhance antigen uptake, processing, and presentation by APCs, thereby strengthening the initial signal to T cells.[17] The signaling cascade involves the activation of ZAP-70 and the ERK1/2 pathway.[5][18]

-

Induction of Regulatory T cells (Anti-inflammatory): Conversely, in settings of prolonged or exacerbated inflammation, Gal-8 demonstrates potent immunoregulatory functions. It promotes the differentiation of highly suppressive regulatory T cells (Tregs) from naive CD4+ T cells.[19][20][21] This process is mediated through the simultaneous activation of TGFβ signaling and the promotion of sustained IL-2 receptor signaling.[19][20][21] Tregs polarized in the presence of Gal-8 exhibit higher expression of the inhibitory molecule CTLA-4 and the immunosuppressive cytokine IL-10, enhancing their ability to suppress the proliferation of effector T cells.[19][20]

-

Induction of Apoptosis: Gal-8 can selectively induce apoptosis in activated Th17 cells, a key subset of pro-inflammatory T cells implicated in autoimmune diseases, while not affecting Th1 cells.[22][23] This provides a mechanism for specifically dampening pathogenic inflammatory responses.

B Lymphocyte Function

Gal-8 also influences B cell immunity. It can promote B cell proliferation and differentiation into antibody-secreting plasma cells.[1] Furthermore, it stimulates the production of the cytokines IL-6 and IL-10 by B cells, contributing to both inflammatory and regulatory outcomes.[4][5]

III. Galectin-8 and Cytokine Regulation

A central feature of Gal-8's immunomodulatory activity is its ability to induce the expression and secretion of a wide range of cytokines and chemokines from various cell types.[4][5][24] This can create a complex signaling network that shapes the nature and magnitude of an immune response. In some contexts, this can lead to a "vicious cycle" where Gal-8 induces inflammatory cytokines, which in turn may further upregulate Gal-8 expression, potentially amplifying inflammation and contributing to a "cytokine storm".[5][24][25]

Table 1: Cytokines and Chemokines Induced by Galectin-8

| Cell Type | Induced Cytokines/Chemokines | Reference(s) |

| Naive CD4+ T Cells | IL-2, IFN-γ, IL-4 | [4][5][18] |

| Splenic B Cells | IL-6, IL-10 | [4][5] |

| Dendritic Cells (BMDCs) | IL-2, IL-3, IL-6, IL-13, TNF-α, G-CSF, GM-CSF, CCL2 (MCP-1), CCL12 (MCP-5) | [4][5] |

| Osteoblasts | RANKL, SDF-1, MCP-1 | [5][24] |

| Endothelial Cells | IL-6, CXCL1, CXCL8 | [26] |

IV. Role in Inflammatory and Autoimmune Diseases

Given its potent immunoregulatory functions, dysregulation of Gal-8 is implicated in several inflammatory and autoimmune disorders.

-

Autoimmune Models: In preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis and experimental autoimmune uveitis (EAU), administration of Gal-8 ameliorates disease severity.[22] This protective effect is attributed to its ability to induce apoptosis of pathogenic Th17 cells and promote the differentiation of immunosuppressive Tregs.[20][22] Conversely, mice lacking Gal-8 exhibit exacerbated EAE, highlighting the endogenous protective role of Gal-8 against CNS autoimmunity.[22][23]

-

Human Autoimmunity: In humans, the role of Gal-8 is more complex, partly due to the development of autoantibodies. Function-blocking anti-Gal-8 antibodies have been identified in patients with relapsing-remitting multiple sclerosis (RRMS) and are associated with a worse prognosis.[22][23] Similarly, these antibodies are found in patients with systemic lupus erythematosus (SLE) and are associated with lymphopenia.[27] These antibodies can neutralize the protective, immunosuppressive functions of Gal-8, potentially contributing to disease pathology.[22]

-

Rheumatoid Arthritis (RA): In RA, Gal-8 is found at high levels in the synovial fluid and can bind with high affinity to a specific variant of CD44 (CD44vRA) expressed on inflammatory cells.[28] This interaction can induce apoptosis, which would normally help resolve inflammation. However, Gal-8 can also form complexes with CD44 and fibrinogen, which may sequester it and reduce its pro-apoptotic capacity, thereby potentially sustaining the inflammatory environment.[28]

V. Experimental Protocols and Methodologies

The study of Galectin-8's function relies on a variety of specialized experimental techniques.

T Cell Differentiation and Suppression Assays

-

Protocol: To assess the effect of Gal-8 on Treg differentiation, naive CD4+ T cells (CD4+CD62L+CD44lo) are isolated from mouse spleens. Cells are cultured under Treg polarizing conditions (anti-CD3/anti-CD28 antibodies, IL-2, and TGF-β) in the presence or absence of recombinant Gal-8 (e.g., 1.5 µM). After 4 days, the percentage of Foxp3+ cells within the CD4+ population is determined by flow cytometry. To confirm carbohydrate-dependent binding, inhibitors like thiodigalactoside (TDG) or α2,3-sialyllactose can be used.[19] For suppression assays, the Gal-8-polarized Tregs are sorted and co-cultured with freshly isolated, dye-labeled (e.g., CMFDA) effector T cells and APCs. The proliferation of effector T cells is then measured by dye dilution via flow cytometry.[19]

Neutrophil Adhesion and Functional Assays

-

Protocol: Human neutrophils are isolated from peripheral blood. For adhesion assays, neutrophils are added to plastic tissue culture plates in the presence or absence of recombinant Gal-8. After a short incubation, non-adherent cells are washed away, and the adherent cells are quantified by microscopy or by measuring the activity of a cellular enzyme like myeloperoxidase.[15][16] For superoxide production, neutrophils are incubated with Gal-8, and the production of superoxide anions is measured using assays such as the reduction of cytochrome c or chemiluminescence-based probes.[15]

Xenophagy/Autophagy Assays

-

Protocol: To visualize Gal-8 recruitment to damaged vacuoles, cells (e.g., HeLa or macrophage cell lines) are transfected with fluorescently tagged Gal-8 (e.g., YFP-Galectin-8). Cells are then infected with bacteria like Salmonella typhimurium. At various time points post-infection, cells are fixed and analyzed by confocal microscopy to determine the percentage of intracellular bacteria that are co-localized with YFP-Galectin-8.[7][11] To assess the downstream recruitment of autophagy machinery, co-localization with fluorescently tagged LC3 (a marker for autophagosomes) or autophagy adapters like NDP52 is quantified.[7][10]

VI. Quantitative Data Summary

Table 2: Selected Quantitative Data on Galectin-8 Function

| Parameter | Value/Effect | Experimental Context | Reference(s) |

| Treg Differentiation | 1.5 µM Gal-8 significantly increases Foxp3+ Treg differentiation in vitro. | Polyclonal stimulation of mouse CD4+ T cells. | [19] |

| CD44vRA Binding Affinity | Kd of 6 x 10-9 M | Surface Plasmon Resonance (SPR) analysis of Gal-8 binding to CD44vRA. | [28] |

| Concentration in RA SF | 25-65 nM | Measurement in synovial fluid (SF) from rheumatoid arthritis patients. | [28] |

| Anti-Gal-8 Antibodies | Found in 23% of 78 SLE patients and 16% of rheumatoid arthritis patients. | ELISA-based detection in patient sera. | [27] |

| Association with Lymphopenia | 50% of anti-Gal-8-positive SLE patients had lymphopenia vs. 18% of negative patients. | Clinical correlation in SLE patient cohort. | [27] |

Conclusion

Galectin-8 is a sophisticated and highly versatile regulator of the immune system, embodying the principle that molecular context dictates biological outcome. Its ability to act as an intracellular danger sensor that triggers autophagy highlights a primitive yet elegant defense mechanism.[2][7] In the adaptive immune sphere, its capacity to either co-stimulate T cells or promote the differentiation of suppressive Tregs places it at a critical decision point between immunity and tolerance.[1][20] The dysregulation of Gal-8 function, either through altered expression or the emergence of blocking autoantibodies, is clearly associated with chronic inflammatory and autoimmune diseases like MS, SLE, and RA.[22][27][28] This deep and complex biology makes Galectin-8 a compelling target for therapeutic intervention, with the potential to either enhance immune responses in cancer and infection or suppress pathological inflammation in autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galectin-8 in the onset of the immune response and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galectokines: The Promiscuous Relationship between Galectins and Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galectin-8 Senses Phagosomal Damage and Recruits Selective Autophagy Adapter TAX1BP1 To Control Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Autophagy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Galectin-8 targets damaged vesicles for autophagy to defend cells against bacterial invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Galectin-8 Senses Phagosomal Damage and Recruits Selective Autophagy Adapter TAX1BP1 To Control Mycobacterium tuberculosis Infection in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Galectin 8 targets damaged vesicles for autophagy to defend cells against bacterial invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Galectin-8 modulates neutrophil function via interaction with integrin alphaM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Galectin-8 Enhances T cell Response by Promotion of Antigen Internalization and Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Galectin-8 provides costimulatory and proliferative signals to T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Galectin-8 promotes regulatory T cell differentiation by modulating IL-2 and TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Galectin-8 promotes regulatory T-cell differentiation by modulating IL-2 and TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Galectin-8 as an immunosuppressor in experimental autoimmune encephalomyelitis and a target of human early prognostic antibodies in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Galectin-8 as an immunosuppressor in experimental autoimmune encephalomyelitis and a target of human early prognostic antibodies in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. Autoantibodies against galectin-8: their specificity, association with lymphopenia in systemic lupus erythematosus and detection in rheumatoid arthritis and acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The involvement of CD44 and its novel ligand galectin-8 in apoptotic regulation of autoimmune inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Effects of Galectin-8N Inhibition

Disclaimer: No publicly available information was found for a specific compound named "Galectin-8N-IN-1". This guide therefore focuses on the known inhibitors of the N-terminal domain of Galectin-8 (Galectin-8N) and their impact on cellular pathways.

Introduction

Galectin-8, a tandem-repeat galectin, is a key regulator of diverse cellular processes, including cell adhesion, signaling, immune responses, and autophagy.[1][2] It comprises two distinct carbohydrate recognition domains (CRDs), the N-terminal (Gal-8N) and the C-terminal (Gal-8C) domains, connected by a linker peptide.[1] The Gal-8N domain exhibits a unique binding preference for sialylated and sulfated glycans, a specificity conferred by the presence of key amino acid residues such as Arg59.[1][3] This distinct binding profile makes Galectin-8N a compelling target for therapeutic intervention in various pathologies, including cancer and inflammatory diseases.[4][5] This technical guide provides an in-depth overview of the effects of Galectin-8N inhibition on cellular pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Quantitative Data on Galectin-8N Inhibitors

The development of selective Galectin-8N inhibitors has led to the identification of several compounds with varying potencies. The binding affinities of these inhibitors are typically determined using biophysical techniques such as fluorescence polarization assays and isothermal titration calorimetry. The dissociation constant (Kd) is a key metric for quantifying the potency of these inhibitors.

| Inhibitor Class | Specific Compound | Target | Kd (μM) | Selectivity Profile | Reference |

| d-galactal-benzimidazole hybrid | Compound 6c | Galectin-8N | 46 | >15-fold selective over Galectin-3 and other mammalian galectins | [4] |

| d-galactal-benzimidazole hybrid | Compound 6a | Galectin-8N | 48 | High selectivity over other galectins | [4] |

| d-galactal-quinoline hybrid | Compound 9 | Galectin-8N | ~48 | High selectivity over other galectins | [4] |

| Carboxybenzimidazole-d-galactoside | Compound 1 | Galectin-8N | High nanomolar | Substantial potency | [6] |

| Tricyclic carbohydrate-benzene hybrid | Benzyl substituent at C11 | Galectin-8N | Not specified | Selective for Galectin-1 and Galectin-8N over Galectin-3 | [7] |

| Tricyclic carbohydrate-benzene hybrid | p-fluorobenzyl substituent at C11 | Galectin-8N | Not specified | Selective for Galectin-1 and Galectin-8N over Galectin-3 | [7] |

Impact on Cellular Signaling Pathways

Galectin-8 modulates several critical signaling pathways. Inhibition of Galectin-8N is expected to counteract these effects. Extracellularly, Galectin-8 can bind to cell surface receptors like integrins and CD44, triggering downstream signaling cascades.[8][9] Intracellularly, Galectin-8 acts as a danger receptor, recognizing damaged lysosomes and initiating autophagy, a process that can be influenced by the mTOR pathway.[2][9]

Key signaling pathways influenced by Galectin-8 include:

-

FAK/ERK/Akt/JNK Pathways: Ligation of cell surface receptors by extracellular Galectin-8 can activate Focal Adhesion Kinase (FAK), Extracellular signal-regulated kinase (ERK), Protein Kinase B (Akt), and c-Jun N-terminal kinase (JNK) signaling. These pathways are central to cell proliferation, survival, and migration.[9]

-

NF-κB Pathway: The activation of the aforementioned pathways often converges on the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation and immune responses, leading to the expression of various cytokines and chemokines.[9]

-

mTOR Pathway: Intracellular Galectin-8 can inactivate the mechanistic Target of Rapamycin (mTOR) signaling pathway upon binding to glycans exposed on damaged lysosomal membranes.[9]

-

Ras-MAPK Pathway: Galectin-8 can directly interact with K-Ras, inhibiting its activity and subsequently abrogating the downstream ERK signaling pathway.[9]

The inhibition of Galectin-8N is predicted to modulate these pathways, thereby affecting cellular functions such as cytokine secretion and cell migration. For instance, certain d-galactal derivatives have been shown to reduce the secretion of pro-inflammatory cytokines IL-6 and IL-8 in the MDA-MB-231 breast cancer cell line.[4]

Caption: Extracellular Galectin-8 signaling and its inhibition.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of tricyclic carbohydrate–benzene hybrids as selective inhibitors of galectin-1 and galectin-8 N-terminal domains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Galectin-8 in Cancer Progression: A Technical Guide to Therapeutic Inhibition

Published: November 7, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Galectin-8 (Gal-8), a tandem-repeat type galectin encoded by the LGALS8 gene, is emerging as a critical regulator in cancer progression.[1] Overexpressed in a variety of malignancies, including breast, prostate, and colorectal cancers, elevated Gal-8 levels often correlate with poor clinical outcomes and multidrug resistance.[2][3] This lectin modulates key oncogenic processes by interacting with cell surface glycoconjugates, primarily integrins, to drive signaling cascades that promote tumor cell adhesion, migration, angiogenesis, and immune evasion.[3][4][5][6] Preclinical studies using genetic knockdown have demonstrated that reducing Gal-8 expression can suppress tumor growth, inhibit metastasis, and re-sensitize resistant cancer cells to chemotherapy.[2][3][7] While the development of specific Gal-8 inhibitors is still in its nascent stages, the compelling evidence for its multifaceted role in cancer biology establishes it as a promising therapeutic target. This guide provides an in-depth overview of Gal-8's function in cancer, details key experimental protocols for its investigation, and outlines the current landscape of inhibitor development.

The Multifaceted Role of Galectin-8 in Cancer Progression

Galectin-8's function in cancer is complex and can be context-dependent; however, a substantial body of evidence points to its pro-tumorigenic activities across several hallmarks of cancer.

Cell Adhesion, Migration, and Metastasis

Extracellular Gal-8 functions as a matricellular protein, modulating the interaction between cancer cells and the extracellular matrix (ECM).[4] When immobilized, it promotes cell adhesion by clustering integrin receptors, which triggers downstream signaling through Focal Adhesion Kinase (FAK) and paxillin.[4] This activation is crucial for cytoskeletal rearrangement, a prerequisite for cell migration.[8]

In prostate cancer, Gal-8 expression is responsible for metastatic evolution by controlling E-cadherin expression and promoting homotypic aggregation, a mechanism that enhances the survival of circulating tumor cells.[8] Furthermore, Gal-8 facilitates the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with invasive properties. Knockdown of Gal-8 in triple-negative breast cancer (TNBC) cells leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like N-cadherin and vimentin.[3]

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Gal-8 is a significant component of the angiogenesis network.[5][9] It directly induces capillary-tube formation and endothelial cell migration.[9][10] Mechanistically, Gal-8-mediated angiogenesis is dependent on its interaction with specific integrins, such as α5β1, αvβ3, and αvβ5, on endothelial cells.[11] Interestingly, this pro-angiogenic effect can be independent of the primary VEGF-A/VEGFR-2 signaling axis, suggesting that targeting Gal-8 could overcome resistance to conventional anti-angiogenic therapies.[11] However, other studies indicate that Gal-8 can also act synergistically with VEGF to enhance cell proliferation and migration, influencing pathways like PI3K/AKT and HIF-1.[12]

Immune Evasion

The tumor microenvironment (TME) is a key battleground between cancer cells and the host immune system. Galectin-8 plays a pivotal role in creating an immunosuppressive TME. It facilitates immune evasion by recruiting suppressive immune cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), into the tumor.[2][3][6] Concurrently, it reduces the infiltration and cytotoxic activity of CD8+ T cells, which are critical for anti-tumor immunity.[2][6] This modulation of the immune landscape allows cancer cells to escape immune surveillance and proliferate unchecked.[3]

Drug Resistance

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). Recent studies have implicated Galectin-8 as a key factor in this process, particularly in TNBC.[3] Analysis of drug-resistant TNBC cell lines revealed a significant increase in Gal-8 expression compared to their drug-sensitive counterparts.[3] Gene Set Enrichment Analysis (GSEA) further confirmed that elevated Gal-8 expression is associated with pathways related to therapy resistance and the inhibition of apoptosis.[3] Crucially, the knockdown of Gal-8 in drug-resistant cells not only suppressed proliferation and migration but also restored their sensitivity to the targeted therapy Tarceva.[3]

Core Signaling Pathways Modulated by Galectin-8

Galectin-8 exerts its diverse functions by binding to specific cell surface glycoproteins and initiating intracellular signaling cascades. A primary mechanism involves its interaction with integrin receptors.

As depicted, extracellular Gal-8 binds to integrin receptors, leading to the recruitment and autophosphorylation of FAK. This initiates downstream signaling through pathways such as PI3K/AKT, which ultimately activates the transcription factor NF-κB.[7][13] NF-κB then promotes the transcription of genes involved in cell survival, proliferation, inflammation, and angiogenesis.[7] Simultaneously, FAK activation leads to cytoskeletal rearrangements that are essential for cell adhesion and migration.[4]

Therapeutic Inhibition of Galectin-8

The central role of Gal-8 in promoting cancer progression makes it an attractive therapeutic target. The goal of Gal-8 inhibition is to simultaneously block multiple oncogenic pathways, potentially overcoming resistance to therapies that target single pathways.

Current Landscape of Galectin-8 Inhibitors

The development of specific and potent Gal-8 inhibitors is in the early stages.[1] Most research and clinical efforts in the galectin field have focused on Galectin-1 and Galectin-3.[14] However, the distinct glycan-binding preferences of Gal-8's two carbohydrate-recognition domains (CRDs) provide an opportunity for the rational design of selective inhibitors. Research has led to the development of libraries of Gal-8N inhibitors with high nanomolar dissociation constants (Kd).[15]

| Compound Type | Target Domain | Affinity (Kd) | Reference |

| D-galactoside derivatives | Galectin-8N | High nanomolar | [15] |

Table 1: Summary of Quantitative Data on Experimental Galectin-8 Inhibitors.

Preclinical Evidence from Knockdown Studies

While pharmacological inhibitors are under development, genetic inhibition through shRNA-mediated knockdown has provided strong proof-of-concept for targeting Gal-8.

| Cancer Type | Model | Outcome of Gal-8 Knockdown | Quantitative Effect | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 (TR50) Cells | Reduced Cell Proliferation | Significant reduction (p<0.05) | [2] |

| Triple-Negative Breast Cancer | BT-549 (TR50) Cells | Reduced Cell Proliferation | Significant reduction (p<0.05) | [2] |

| Triple-Negative Breast Cancer | MDA-MB-231 (TR50) Cells | Restored Sensitivity to Tarceva | Increased sensitivity at higher concentrations | [3] |

| Prostate Cancer | IGR-CaP1 Cells | Impaired Homotypic Aggregation | Significant impairment | [8] |

| Glioblastoma | U87 Cells | Decreased Proliferation, Increased Apoptosis | 30-40% of normal Gal-8 levels led to decreased proliferation | [16] |

Table 2: Summary of Preclinical Data from Galectin-8 Knockdown Experiments.

Key Experimental Methodologies

Investigating the function of Galectin-8 and the efficacy of its inhibitors requires a suite of specialized in vitro and in vivo assays.

shRNA-Mediated Knockdown of Galectin-8

This protocol is used to stably suppress Gal-8 expression in cancer cell lines to study its function.

-

Vector: Lentiviral vectors (e.g., pLKO.1) containing shRNA sequences targeting the LGALS8 gene and a non-targeting control shRNA are used.

-

Transduction: U87 glioblastoma cells, for example, are transduced with the lentiviral particles.[16]

-

Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable knockdown and control cell lines.

-

Validation: Knockdown efficiency is confirmed at both the mRNA level (RT-PCR) and protein level (Immunoblotting/Western Blot).[16]

Cell Migration Assay (Transwell)

This assay quantifies the chemotactic migration of cancer cells in response to Gal-8 or its inhibitors.

-

Apparatus: Transwell chambers with polycarbonate filters (e.g., 8 µm pore size) are used.

-

Procedure:

-

The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or recombinant Gal-8).[16]

-

Cancer cells (e.g., U87) are seeded into the upper chamber in serum-free media, with or without the inhibitor being tested.

-

Cells are incubated (e.g., for 24 hours) to allow migration through the filter.

-

-

Quantification: Non-migrated cells on the top of the filter are removed. Migrated cells on the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Apoptosis Assay (Flow Cytometry)

This method is used to quantify apoptosis induced by Gal-8 knockdown or inhibition.

-

Principle: Utilizes Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells).

-

Procedure:

-

Cells are treated as required (e.g., Gal-8 knockdown cells or cells treated with an inhibitor).

-

Cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

-

Analysis: The stained cell population is analyzed by flow cytometry. Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).[16]

In Vivo Angiogenesis Assay (Corneal Micropocket)

This assay assesses the pro-angiogenic activity of Gal-8 and the efficacy of inhibitors in a living animal model.[11]

-

Model: Typically performed in mice.

-

Procedure:

-

A micropocket is surgically created in the cornea of an anesthetized mouse.

-

A pellet containing a slow-release formulation of recombinant Gal-8 (and/or an inhibitor) is implanted into the pocket. A control pellet (e.g., PBS) is used in the contralateral eye.

-

After a set period (e.g., 5-7 days), the eyes are photographed.

-

-

Quantification: The area of new blood vessel growth sprouting from the limbal vasculature towards the pellet is measured and quantified using imaging software.[11]

Conclusion and Future Perspectives

Galectin-8 is a potent, multifaceted driver of cancer progression, influencing metastasis, angiogenesis, immune evasion, and drug resistance. Its high expression in multiple cancers and association with poor prognosis underscore its value as a high-priority therapeutic target. Preclinical data from genetic knockdown studies provide a compelling rationale for the development of pharmacological inhibitors.

Future research should focus on:

-

Developing Specific Inhibitors: Designing and synthesizing small molecules or biologics that selectively target the carbohydrate-recognition domains of Gal-8 over other galectins to minimize off-target effects.

-

Combination Therapies: Investigating the synergistic potential of Gal-8 inhibitors with existing treatments, such as chemotherapy (to overcome resistance) and immune checkpoint inhibitors (to reverse immune suppression).

-

Biomarker Development: Validating Gal-8 as a prognostic and predictive biomarker to identify patient populations most likely to benefit from anti-Gal-8 therapy.

The continued investigation into Galectin-8 and the development of targeted inhibitors hold the promise of delivering novel and effective therapeutic strategies for a range of challenging cancers.

References

- 1. Galectin-8 inhibition and functions in immune response and tumor biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. The clinical impact of galectin-8 in drug resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of galectin-8 as a modulator of cell adhesion and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Galectin-8 alters immune microenvironment and promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable and high expression of Galectin-8 tightly controls metastatic progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Galectin-8: a matricellular lectin with key roles in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Galectin-8 Favors VEGF-Induced Angiogenesis: In Vitro Study in Human Umbilical Vein Endothelial Cells and In Vivo Study in Chick Chorioallantoic Membrane | Anticancer Research [ar.iiarjournals.org]

- 13. Galectins in Cancer and the Microenvironment: Functional Roles, Therapeutic Developments, and Perspectives [mdpi.com]

- 14. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchers.uss.cl [researchers.uss.cl]

Unveiling the Immunological Potential of Galectin-8N Inhibition: A Technical Guide to Galectin-8N-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Galectin-8, a tandem-repeat galectin, has emerged as a critical modulator of immune responses, implicated in both pro-inflammatory and immunoregulatory pathways. Its N-terminal carbohydrate recognition domain (Gal-8N) exhibits distinct binding specificities and biological functions, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Galectin-8N-IN-1, a potent and selective inhibitor of Galectin-8N, and explores its potential applications in immunology research. We delve into the mechanism of action of Galectin-8, the rationale for selective Gal-8N inhibition, and provide detailed experimental protocols and quantitative data from studies on similar selective inhibitors to guide future research and drug development efforts.

Introduction to Galectin-8 and the Rationale for N-Terminal Domain Inhibition

Galectin-8 is a β-galactoside-binding lectin that plays a multifaceted role in the immune system. It influences both innate and adaptive immunity by interacting with specific glycans on the surface of immune cells, thereby modulating cell adhesion, signaling, and cytokine production.[1][2] Galectin-8 is composed of two distinct carbohydrate recognition domains (CRDs), an N-terminal (Gal-8N) and a C-terminal (Gal-8C) domain, connected by a linker peptide.[3] These domains exhibit different binding preferences for glycans, allowing for a diverse range of biological activities.[4]

The Gal-8N domain shows a unique preference for sialylated and sulfated glycans, a feature that distinguishes it from other galectins.[5][6] This specificity is crucial for its role in various cellular processes, including the regulation of T-cell differentiation and dendritic cell activation.[7][8] Selective inhibition of the Gal-8N domain offers a targeted approach to modulate the immune response, potentially avoiding the broader effects of pan-galectin inhibitors. This compound is a potent and selective inhibitor of Galectin-8N with a dissociation constant (Kd) of 1.8 μM, making it a valuable tool for dissecting the specific functions of this domain.

Galectin-8N in Immune Regulation

The N-terminal domain of Galectin-8 is implicated in several key immunological processes:

-

T-Cell Differentiation: Galectin-8 has been shown to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity.[7] This effect is dependent on its carbohydrate-binding activity, suggesting that inhibitors of Gal-8N could modulate Treg development.

-

Dendritic Cell Activation: Galectin-8 can activate dendritic cells (DCs), leading to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines.[8][9] This suggests a role for Gal-8 in initiating and shaping adaptive immune responses. Selective inhibition of Gal-8N could therefore be a strategy to dampen excessive inflammation.

-

Cytokine Secretion: Studies with selective Galectin-8N inhibitors, such as certain d-galactal-benzimidazole hybrids, have demonstrated a reduction in the secretion of pro-inflammatory cytokines like IL-6 and IL-8 from cancer cells.[10] This highlights the potential of Galectin-8N inhibitors as anti-inflammatory agents.

-

Lymphangiogenesis: Galectin-8 is a key mediator of lymphangiogenesis, a process associated with metastatic dissemination and chronic inflammation. Inhibition of Galectin-8, including through the use of a dominant-negative Gal-8N, has been shown to prevent lymphangiogenesis in vivo.[11]

Quantitative Data for Selective Galectin-8N Inhibitors

The development of selective inhibitors for Galectin-8N is an active area of research. While specific data for this compound's biological effects are not yet widely published, data from similar compounds provide valuable insights into the potential of this class of inhibitors.

| Inhibitor Class | Target | Kd (μM) | Selectivity | Biological Effect | Reference |

| This compound | Galectin-8N | 1.8 | Selective for Gal-8N | Research tool for immune system studies | Not specified |

| d-galactal-benzimidazole hybrid | Galectin-8N | 48 | 15-fold over Galectin-3 | Reduced secretion of IL-6 and IL-8 | [10] |

| 4-(p-chlorophenyl)phthalazinone | Galectin-8N | Not specified | 41-fold over Galectin-4C | Potent and selective inhibition | [12] |

| 4-(p-bromophenyl)phthalazinone | Galectin-8N | Not specified | 41-fold over Galectin-4C | Potent and selective inhibition | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of Galectin-8N inhibitors in immunology research.

Competitive Fluorescence Polarization Assay for Inhibitor Screening

This assay is used to determine the binding affinity of inhibitors to Galectin-8N.

Principle: A fluorescently labeled probe that binds to Galectin-8N is displaced by a competitive inhibitor, leading to a decrease in the fluorescence polarization signal.

Protocol:

-

Reagents:

-

Recombinant Galectin-8N protein.

-

Fluorescently labeled probe (e.g., a fluorescently tagged high-affinity ligand for Gal-8N).

-

This compound or other test inhibitors.

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Prepare a solution of Galectin-8N and the fluorescent probe in PBS at a fixed concentration.

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in PBS.

-

In a microplate, mix the Galectin-8N/probe solution with the different concentrations of the inhibitor.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

The decrease in polarization is proportional to the amount of probe displaced by the inhibitor.

-

Calculate the inhibitor's binding affinity (Kd or IC50) by fitting the data to a competitive binding model.[13]

-

T-Cell Differentiation Assay

This assay assesses the effect of Galectin-8N inhibitors on the differentiation of T-cell subsets, such as regulatory T cells (Tregs).

Principle: Naive CD4+ T cells are cultured under conditions that promote differentiation into specific lineages (e.g., Tregs) in the presence or absence of the inhibitor. The resulting cell populations are then analyzed by flow cytometry.

Protocol:

-

Cell Isolation: Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture:

-

Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

-

Seed the naive CD4+ T cells in the coated plate.

-

Add polarizing cytokines to direct differentiation towards the desired lineage (e.g., TGF-β and IL-2 for Treg differentiation).

-

Add this compound at various concentrations to the appropriate wells. Include a vehicle control.

-

Culture the cells for 3-5 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular transcription factors (e.g., Foxp3 for Tregs).

-

Analyze the percentage of differentiated T cells in each condition using a flow cytometer.[7]

-

Cytokine Secretion Assay

This assay measures the effect of Galectin-8N inhibitors on the production of cytokines by immune cells or other cell types.

Principle: Cells are stimulated to produce cytokines in the presence or absence of the inhibitor. The concentration of cytokines in the culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

Protocol:

-

Cell Culture:

-

Plate the cells of interest (e.g., dendritic cells, macrophages, or a relevant cell line like MDA-MB-231) in a multi-well plate.[10]

-

Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., lipopolysaccharide [LPS] for macrophages).

-

Add this compound at various concentrations to the wells. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Supernatant Collection: Collect the culture supernatant from each well.

-

Cytokine Quantification:

-

Perform an ELISA for specific cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions.

-

Alternatively, use a multiplex bead-based assay (e.g., Luminex) to measure multiple cytokines simultaneously.

-

Quantify the cytokine concentrations based on a standard curve.[10]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Galectin-8N signaling and the experimental approaches to study its inhibition is crucial for a comprehensive understanding.

Caption: Galectin-8N signaling pathway and point of inhibition.

Caption: Workflow for assessing T-cell differentiation.

Caption: Rationale for Galectin-8N inhibition in immunology.

Conclusion and Future Directions

This compound and other selective inhibitors of the N-terminal domain of Galectin-8 represent promising tools for both fundamental immunology research and the development of novel therapeutics. By specifically targeting Gal-8N, researchers can dissect its precise roles in immune cell function and signaling, paving the way for a deeper understanding of galectin biology. The ability of these inhibitors to modulate T-cell differentiation and cytokine secretion suggests their potential in treating inflammatory and autoimmune diseases. Future research should focus on a comprehensive characterization of the in vivo efficacy and safety of selective Gal-8N inhibitors, exploring their therapeutic potential in various disease models. The continued development of more potent and selective inhibitors will be crucial for translating these promising preclinical findings into clinical applications.

References

- 1. Galectin-8 in the onset of the immune response and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of galectins in immunity and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Galectin-8 promotes regulatory T cell differentiation by modulating IL-2 and TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Galectin-8 activates dendritic cells and stimulates antigen-specific immune response elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. viceprovost.tufts.edu [viceprovost.tufts.edu]

- 12. Galectin-8N-Selective 4-Halophenylphthalazinone-Galactals Double π-Stack in a Unique Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Galectin-8's Function in Antibacterial Autophagy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Intracellular bacterial pathogens pose a significant threat to human health, having evolved sophisticated mechanisms to evade host immune defenses. A critical host defense strategy against these invaders is a specialized form of selective autophagy known as xenophagy. This process involves the recognition and engulfment of intracellular pathogens by autophagosomes, leading to their degradation upon fusion with lysosomes. Central to the initiation of xenophagy is the detection of "danger signals" that indicate the presence of a pathogen within the host cell cytosol. Galectin-8 (LGALS8) has emerged as a crucial cytosolic "danger receptor" that monitors the integrity of endo-lysosomal compartments. This technical guide provides an in-depth examination of Galectin-8's mechanism of action in antibacterial autophagy, presenting key quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for researchers and drug development professionals in the field of infectious disease and innate immunity.

The Core Mechanism: Galectin-8 as a Sentinel of Vacuolar Integrity

Galectin-8 is a tandem-repeat type galectin, a family of β-galactoside-binding lectins that, despite lacking a classical signal peptide, are found both intracellularly and extracellularly. Within the cytosol, which is normally devoid of complex glycans, Galectin-8 functions as a sentinel. The primary mechanism of Galectin-8 in antibacterial autophagy is initiated when intracellular bacteria, such as Salmonella enterica serovar Typhimurium, damage the membrane of their containing vacuole (e.g., the Salmonella-Containing Vacuole, or SCV).

This membrane rupture exposes host glycans, which are typically confined to the luminal side of the vacuole, to the cytosol. Galectin-8 recognizes and binds to these exposed β-galactosides, serving as a direct marker of vacuolar damage. Upon binding, Galectin-8 acts as a molecular beacon, recruiting specific autophagy adaptor proteins to the site of invasion. The primary and most well-characterized interaction is with the autophagy receptor NDP52 (also known as CALCOCO2). This interaction is mediated by the C-terminal carbohydrate-recognition domain (CRD) of Galectin-8 binding to a specific region on NDP52. More recently, Galectin-8 has also been shown to recruit another autophagy adapter, TAX1BP1, in response to Mycobacterium tuberculosis infection.